N-(3-chloro-1H-indol-7-yl)-4-methoxy-benzenesulfonamide

Catalog No.
S548467
CAS No.
247186-96-5
M.F
C15H13ClN2O3S
M. Wt
336.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-chloro-1H-indol-7-yl)-4-methoxy-benzenesulfon...

CAS Number

247186-96-5

Product Name

N-(3-chloro-1H-indol-7-yl)-4-methoxy-benzenesulfonamide

IUPAC Name

N-(3-chloro-1H-indol-7-yl)-4-methoxybenzenesulfonamide

Molecular Formula

C15H13ClN2O3S

Molecular Weight

336.8 g/mol

InChI

InChI=1S/C15H13ClN2O3S/c1-21-10-5-7-11(8-6-10)22(19,20)18-14-4-2-3-12-13(16)9-17-15(12)14/h2-9,17-18H,1H3

InChI Key

UEIFSFBNRBJSCK-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2NC=C3Cl

Solubility

Soluble in DMSO, not in water

Synonyms

ER67880; ER 67880; ER-67880.

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2NC=C3Cl

Description

The exact mass of the compound N-(3-chloro-1H-indol-7-yl)-4-methoxy-benzenesulfonamide is 336.03354 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

N-(3-chloro-1H-indol-7-yl)-4-methoxy-benzenesulfonamide is a chemical compound with the molecular formula C₁₅H₁₃ClN₂O₃S. It features a sulfonamide functional group, which is known for its significance in medicinal chemistry, particularly in the development of various pharmaceuticals. This compound consists of an indole moiety substituted at the 3-position with chlorine and a methoxy group at the para position of the benzene ring attached to the sulfonamide group. The structure contributes to its unique chemical properties and potential biological activities .

The reactions involving N-(3-chloro-1H-indol-7-yl)-4-methoxy-benzenesulfonamide typically include nucleophilic substitutions and electrophilic aromatic substitutions due to the presence of both the sulfonamide and aromatic systems. The chlorine atom on the indole can undergo nucleophilic substitution reactions, while the sulfonamide group can participate in various coupling reactions, making it a versatile intermediate in organic synthesis. Additionally, this compound can react under acidic or basic conditions to form various derivatives that may enhance its biological activity or alter its pharmacokinetic properties .

The synthesis of N-(3-chloro-1H-indol-7-yl)-4-methoxy-benzenesulfonamide can be achieved through several methods:

  • Direct Coupling: A common method involves the reaction of 3-chloro-1H-indole with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. This method allows for efficient formation of the sulfonamide linkage.
  • Multi-step Synthesis: Another approach may involve synthesizing intermediates such as 3-chloroindole derivatives followed by sulfonation and subsequent methylation to introduce the methoxy group.

These methods can be optimized for yield and purity depending on the desired application and scale of production .

N-(3-chloro-1H-indol-7-yl)-4-methoxy-benzenesulfonamide has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new anticancer drugs or anti-inflammatory agents.
  • Research: In biochemical studies to understand cellular mechanisms related to cancer progression or inflammation.
  • Chemical Biology: As a tool compound for probing biological systems due to its ability to interact with specific molecular targets .

Interaction studies involving N-(3-chloro-1H-indol-7-yl)-4-methoxy-benzenesulfonamide often focus on its binding affinity to various biological targets, including enzymes and receptors implicated in cancer and inflammatory pathways. These studies typically utilize techniques such as:

  • Molecular Docking: To predict how this compound interacts with target proteins.
  • In vitro Assays: To evaluate its efficacy in inhibiting specific biological functions or pathways.

Preliminary results indicate that this compound may effectively inhibit certain kinases involved in cancer cell signaling, suggesting a mechanism for its antitumor activity .

Several compounds share structural characteristics with N-(3-chloro-1H-indol-7-yl)-4-methoxy-benzenesulfonamide, which can be compared based on their biological activity and chemical properties:

Compound NameStructure CharacteristicsNotable Activity
N-(1H-indol-7-yl)-4-nitrobenzenesulfonamideIndole ring with nitro substitutionAntitumor properties
N-(5,8-dimethyl-9H-carbazol-1-yl)-2-nitrobenzenesulfonamideCarbazole structure with nitro groupPotential antitumor agent
N-(1H-indol-7-yl)-4-methylbenzenesulfonamideIndole ring with methyl substitutionAntimicrobial activity

These similar compounds highlight the versatility of sulfonamides in medicinal chemistry while emphasizing the unique structural features and potential applications of N-(3-chloro-1H-indol-7-yl)-4-methoxy-benzenesulfonamide .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

336.0335411 g/mol

Monoisotopic Mass

336.0335411 g/mol

Heavy Atom Count

22

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

CHEMBL20289

Dates

Modify: 2024-02-18
1. Banerjee, M.; Poddar, A.; Mitra, G.; Surolia, A.; Owa, T.; Bhattacharyya, B., Sulfonamide Drugs Binding to the Colchicine Site of Tubulin: Thermodynamic Analysis of the Drug-Tubulin Interactions by Isothermal Titration Calorimetry. J. Med. Chem. 2005, 48, (2), 547-555.

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